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Introduction
N-Methyl Amisulpride, also known as LB-102, is a novel benzamide derivative under

development by LB Pharmaceuticals for the treatment of schizophrenia.[1] It is the N-

methylated analog of amisulpride, a well-established atypical antipsychotic approved for use in

Europe.[2][3] The primary rationale for the development of N-Methyl Amisulpride is its

increased lipophilicity compared to its parent compound, which is anticipated to enhance its

permeability across the blood-brain barrier.[3] This improved central nervous system

penetration could potentially lead to therapeutic efficacy at lower doses, thereby reducing the

risk of peripheral side effects associated with amisulpride.[3] This technical guide provides a

comprehensive overview of the early preclinical data available for N-Methyl Amisulpride,

focusing on its pharmacodynamics, pharmacokinetics, and efficacy in animal models of

schizophrenia.

Core Data Summary
In Vitro Receptor Binding Affinities
The foundational pharmacological characteristic of N-Methyl Amisulpride is its interaction with

key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. Radioligand

binding assays have been employed to determine its affinity for dopamine D2, D3, and
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serotonin 5-HT7 receptors. The results indicate that N-Methyl Amisulpride retains a binding

profile comparable to that of amisulpride.

Compound Receptor Parameter Value (nM)

N-Methyl Amisulpride

(LB-102)
Dopamine D2 Ki ~2.8[4]

Dopamine D3 Ki ~3.2[4]

Serotonin 5-HT7 Ki ~11.5

Amisulpride Dopamine D2 Ki 2.8[4]

Dopamine D3 Ki 3.2[4]

Serotonin 5-HT7 Ki 11.5

Note: Ki (inhibition constant) is a measure of binding affinity; a lower value indicates a higher

affinity.

Physicochemical Properties
The key structural modification of N-Methyl Amisulpride is the addition of a methyl group,

which increases its lipophilicity. This is a critical factor for enhancing its ability to cross the

blood-brain barrier.

Compound Property Value

N-Methyl Amisulpride (LB-102) Log P 1.72

Amisulpride Log P 1.52

Note: Log P is a measure of lipophilicity; a higher value indicates greater lipid solubility.

In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies in mice have been conducted to assess the in

vivo target engagement of N-Methyl Amisulpride in the brain. These studies provide crucial

information on the relationship between administered dose and receptor occupancy.
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Compound Animal Model Dose
Receptor
Occupancy (%)

N-Methyl Amisulpride

(LB-102)
Mouse 100 mg/kg (oral) 68[4]

Amisulpride Mouse 100 mg/kg (oral) 38[4]

Note: Receptor occupancy was measured in the striatum using [11C]raclopride PET.

Preclinical Efficacy in Animal Models
N-Methyl Amisulpride has been evaluated in several well-established rodent models of

schizophrenia to assess its potential antipsychotic-like activity. These models aim to replicate

certain behavioral abnormalities observed in the disorder.

Animal Model Species
Effect of N-Methyl
Amisulpride (LB-102)

Amphetamine-Induced

Hyperactivity
Rat

Statistically superior to

amphetamine; 30 mg/kg dose

statistically superior to 30

mg/kg amisulpride.[4]

Novel Object Recognition

(PCP-induced deficit)
Rat

Showed a trend towards

significance (p < 0.1) in

reversing the deficit.[4]

Apomorphine-Induced

Climbing
Mouse

Significantly reduced climbing

behavior; statistically

indistinguishable from

amisulpride.[4]

Pharmacokinetic Profile
Preclinical pharmacokinetic studies in rodents have provided initial insights into the absorption,

distribution, metabolism, and excretion of N-Methyl Amisulpride.
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Species Key Finding

Rat

Following oral administration, there is an initial

burst of demethylation to amisulpride, followed

by a steady state with equal proportions of N-

Methyl Amisulpride and amisulpride.[4]

Toxicology
A preliminary toxicology study has been conducted in rats to establish the safety profile of N-
Methyl Amisulpride.

Species Study Duration
No-Observed-Adverse-
Effect Level (NOAEL)

Rat 14 days 200 mg/kg/day[4]

Experimental Protocols
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of N-Methyl Amisulpride for dopamine D2, D3,

and serotonin 5-HT7 receptors.

General Methodology:

Membrane Preparation: Cell lines stably expressing the human recombinant D2, D3, or 5-

HT7 receptors are cultured and harvested. The cells are homogenized in a suitable buffer

and centrifuged to pellet the cell membranes. The resulting membrane preparations are

stored at -80°C until use.

Binding Assay: Competition binding assays are performed in a 96-well plate format. A fixed

concentration of a specific radioligand (e.g., [3H]-spiperone for D2/D3 receptors or [3H]-5-CT

for 5-HT7 receptors) is incubated with the membrane preparations in the presence of

increasing concentrations of unlabeled N-Methyl Amisulpride.
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Incubation: The plates are incubated at a specific temperature (e.g., room temperature or

37°C) for a defined period to allow the binding to reach equilibrium.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell

harvester. This separates the receptor-bound radioligand from the unbound radioligand. The

filters are washed with ice-cold buffer to remove non-specific binding.

Detection: The radioactivity retained on the filters is measured using a liquid scintillation

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value (the concentration of N-Methyl Amisulpride that inhibits 50% of the specific binding of

the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff

equation.

In Vitro Binding Assay Workflow

Membrane Preparation Competition Binding Assay Setup
Cell Membranes

Incubation
Radioligand + N-Methyl Amisulpride

Filtration
Equilibrated Mixture

Scintillation Counting
Bound Radioligand

Data Analysis (IC50 -> Ki)
Radioactivity Counts

Click to download full resolution via product page

Workflow for In Vitro Radioligand Binding Assays.

In Vivo Positron Emission Tomography (PET) in Mice
Objective: To determine the in vivo dopamine D2/D3 receptor occupancy of N-Methyl
Amisulpride.

Methodology:

Animal Model: Male BALB/c mice are used for the study.

Drug Administration: A cohort of mice is administered N-Methyl Amisulpride (100 mg/kg) via

oral gavage. A control group receives a vehicle.
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Radiotracer Injection: Approximately 140 minutes after drug administration, the mice are

injected intravenously with the D2/D3 receptor radioligand [11C]raclopride.

PET Imaging: Static PET images are acquired for a defined period (e.g., 20-50 minutes)

post-tracer injection using a microPET scanner.

Image Analysis: The striatum is identified as the region of interest, and the cerebellum is

used as a reference region to estimate non-specific binding. The specific binding of

[11C]raclopride in the striatum is calculated.

Receptor Occupancy Calculation: The percentage of receptor occupancy is calculated by

comparing the specific binding in the drug-treated group to that in the vehicle-treated control

group.

In Vivo PET Study Workflow

Oral Administration of N-Methyl Amisulpride IV Injection of [11C]raclopride
140 min post-dose

MicroPET Imaging Image Analysis (Striatum vs. Cerebellum) Receptor Occupancy Calculation

Click to download full resolution via product page

Workflow for In Vivo PET Imaging Study in Mice.

Amphetamine-Induced Hyperactivity in Rats
Objective: To evaluate the potential of N-Methyl Amisulpride to attenuate dopamine-mediated

hyperlocomotion, a model for the positive symptoms of schizophrenia.

Methodology:

Animal Model: Male Sprague-Dawley rats are used.

Drug Administration: Rats are pre-treated with either vehicle, N-Methyl Amisulpride, or

amisulpride at various doses via oral gavage.
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Induction of Hyperactivity: After a specified pre-treatment time (e.g., 60 minutes), rats are

administered d-amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperlocomotor activity.

Behavioral Assessment: Immediately following amphetamine administration, the rats are

placed in open-field arenas equipped with automated activity monitoring systems. Locomotor

activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90

minutes).

Data Analysis: The locomotor activity data are analyzed to compare the effects of N-Methyl
Amisulpride and amisulpride treatment to the vehicle control group.

Novel Object Recognition (NOR) in Rats
Objective: To assess the ability of N-Methyl Amisulpride to reverse cognitive deficits, a core

feature of schizophrenia, in a PCP-induced model.

Methodology:

Animal Model: Male Lister hooded rats are used.

Induction of Cognitive Deficit: Rats are treated with sub-chronic phencyclidine (PCP) (e.g., 2

mg/kg, i.p., twice daily for 7 days) followed by a washout period (e.g., 7 days) to induce a

cognitive deficit.

Habituation: On the day of the test, rats are individually habituated to an open-field arena.

Familiarization Phase (T1): The rats are placed back in the arena with two identical objects

and allowed to explore them for a set period (e.g., 3-5 minutes).

Test Phase (T2): After a retention interval (e.g., 1 hour), the rats are returned to the arena

where one of the familiar objects has been replaced with a novel object. Exploration of both

objects is recorded for a set duration.

Drug Treatment: N-Methyl Amisulpride or vehicle is administered before the familiarization

phase.

Data Analysis: A discrimination index is calculated as the difference in time spent exploring

the novel and familiar objects, divided by the total exploration time. A higher discrimination
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index indicates better recognition memory.

Apomorphine-Induced Climbing in Mice
Objective: To evaluate the D2/D3 receptor antagonist properties of N-Methyl Amisulpride in

vivo.

Methodology:

Animal Model: Male CD-1 mice are used.

Drug Administration: Mice are pre-treated with either vehicle or N-Methyl Amisulpride at

various doses.

Induction of Climbing: After a pre-treatment period, mice are administered the dopamine

agonist apomorphine (e.g., 1.5 mg/kg, s.c.) to induce climbing behavior.

Behavioral Assessment: The mice are placed in cylindrical cages with wire mesh walls, and

the time spent climbing is scored at regular intervals for a defined observation period (e.g.,

30 minutes).

Data Analysis: The total climbing time is calculated for each treatment group and compared

to the vehicle control group.

Pharmacokinetic Analysis in Rats
Objective: To characterize the plasma concentration-time profile of N-Methyl Amisulpride and

its primary metabolite, amisulpride.

Methodology:

Animal Model: Male Sprague-Dawley rats are used.

Drug Administration: A single oral dose of N-Methyl Amisulpride is administered.

Blood Sampling: Blood samples are collected via a cannulated vessel at multiple time points

post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
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Sample Processing: Plasma is separated from the blood samples by centrifugation and

stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of N-Methyl Amisulpride and amisulpride are

determined using a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method.

Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate

key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to

maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Signaling Pathways and Logical Relationships

N-Methyl Amisulpride Mechanism of Action

N-Methyl Amisulpride
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Postulated Signaling Pathway of N-Methyl Amisulpride.
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Rationale for N-Methyl Amisulpride Development

Amisulpride

Low Lipophilicity

Poor BBB Penetration

High Therapeutic Dose

Peripheral Side Effects

N-Methyl Amisulpride

Increased Lipophilicity

Improved BBB Penetration

Lower Therapeutic Dose

Reduced Side Effects

Click to download full resolution via product page

Logical Relationship in the Development of N-Methyl Amisulpride.

Conclusion
The early preclinical data for N-Methyl Amisulpride (LB-102) are promising and support its

continued development as a potential treatment for schizophrenia. Its comparable in vitro

receptor binding profile to amisulpride, combined with its increased lipophilicity and superior in

vivo dopamine receptor occupancy in mice, suggests that it may achieve therapeutic efficacy at

lower doses. The preclinical data from animal models of schizophrenia further indicate that N-
Methyl Amisulpride has the potential to be at least as effective as, and possibly superior to,

amisulpride in addressing the positive and cognitive symptoms of the disorder. Further clinical

investigation is warranted to fully elucidate the therapeutic potential and safety profile of N-
Methyl Amisulpride in patients with schizophrenia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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